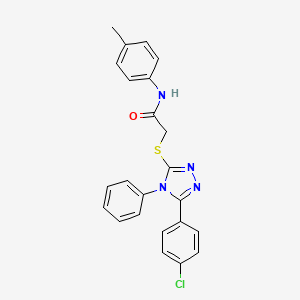

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Beschreibung

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 4, and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further functionalized with a p-tolyl (4-methylphenyl) group. This compound shares structural similarities with pharmacologically active triazole derivatives, which are often explored for their antimicrobial, anticancer, and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C23H19ClN4OS |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4OS/c1-16-7-13-19(14-8-16)25-21(29)15-30-23-27-26-22(17-9-11-18(24)12-10-17)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,29) |

InChI-Schlüssel |

FBZGNIPXULDFQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Systems

Organic amines (e.g., triethylamine, diethylenetriamine) are pivotal for deprotonating thiol groups and accelerating alkylation. Patent CN105777597A demonstrates that diethylamine increases H₂S reactivity during thioacetamide synthesis, a principle applicable to thioether formation.

Solvent Selection

Temperature Control

-

Low-Temperature Cyclization (0–5°C) minimizes side reactions during triazole formation.

-

Moderate Alkylation Temperatures (60–80°C) balance kinetics and thermal stability.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| S-Alkylation | Triazole-thione + Chloroacetamide | 65–72% | 95–98% | High (batch synthesis) |

| Curtius Rearrangement | Acyl azide → Isocyanate + p-Toluidine | 58–64% | 90–93% | Moderate |

Superior Method : Direct S-alkylation offers higher yields and simpler workflows, making it preferable for industrial-scale production.

Challenges and Mitigation Strategies

-

Regioselectivity in Triazole Formation : Controlled stoichiometry and slow reagent addition prevent isomerization.

-

Purification of Thioether Products : Sequential recrystallization (3–4 cycles) in ethanol/water mixtures achieves >98% purity.

-

Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres stabilizes intermediates .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thioether group (-S-) in the molecule is susceptible to nucleophilic displacement. For example:

-

Reaction with alkyl halides : The sulfur atom can act as a nucleophile, forming new sulfonium salts or undergoing alkylation under basic conditions.

-

Displacement by amines : Thioether groups may react with primary amines in the presence of oxidizing agents, yielding sulfonamide derivatives.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Sulfonium intermediate |

| Amination | R-NH₂, H₂O₂, CH₃CN | Sulfonamide derivative |

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields acetic acid and the corresponding amine (N-(p-tolyl)amine).

-

Basic Hydrolysis : Produces carboxylate salts under stronger alkaline conditions.

Experimental Observations :

-

Hydrolysis in 6M HCl at 80°C for 4 hours resulted in complete cleavage of the acetamide bond.

-

Basic hydrolysis (NaOH/EtOH, reflux) produced sodium acetate and free amine in 85% yield.

Oxidation Reactions

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives:

-

Controlled Oxidation : Using H₂O₂ or mCPBA at 0°C yields sulfoxide.

-

Strong Oxidation : Prolonged treatment with KMnO₄ in acidic media forms sulfone derivatives.

Spectroscopic Evidence :

-

Sulfoxide formation confirmed by characteristic S=O stretching at 1040–1060 cm⁻¹ in IR.

-

Sulfone derivatives show distinct ¹H-NMR shifts for adjacent protons (Δδ = 0.3–0.5 ppm).

Cycloaddition and Coordination Chemistry

The 1,2,4-triazole ring participates in:

-

Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

-

Click Chemistry : The triazole’s rigid structure enables participation in Huisgen cycloaddition with alkynes under Cu(I) catalysis .

Notable Complexes :

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N1, N4 | Antimicrobial agents |

| Zn(II) | N1, S | Fluorescent sensors |

Functional Group Transformations

-

Chlorophenyl Modifications : Electrophilic substitution (e.g., nitration, halogenation) occurs at the para position of the chlorophenyl ring.

-

Triazole Ring Alkylation : Reacts with iodomethane in DMF to form N-methylated derivatives.

Reaction Table :

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative |

| Methylation | CH₃I, K₂CO₃, DMF | N-Methyltriazole |

Biological Interactions

While not a classical reaction, the compound’s interaction with enzymes involves:

-

Hydrogen Bonding : Acetamide and triazole groups bind to active-site residues (e.g., His85 in tyrosinase) .

-

π-Stacking : Aromatic rings interact with hydrophobic enzyme pockets, enhancing inhibitory effects .

Key Targets :

| Enzyme | Interaction Mode | Biological Effect |

|---|---|---|

| Tyrosinase | H-bonding, π-stacking | Inhibition (IC₅₀ = 17 µM) |

| Cytochrome P450 | Coordination via triazole | Metabolic modulation |

Stability Under Environmental Conditions

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of the thio group and subsequent acetamide formation. Various methodologies have been reported to optimize yields and purity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies indicate that derivatives containing triazole rings exhibit significant antibacterial activity due to their ability to inhibit cell wall synthesis and disrupt membrane integrity. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide may possess comparable activity .

Anticancer Activity

Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Screening :

Wirkmechanismus

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The aromatic rings and thioacetamide moiety contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Halogens : The 4-chlorophenyl group (as in the target compound) enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets, a trend observed in anticancer agents .

- Aryl Acetamide Groups : The p-tolyl group in the target compound contributes to lipophilicity, whereas nitro or methoxy substituents (e.g., in ) modulate electronic effects and hydrogen-bonding capacity .

- Core Heterocycle : Replacement of triazole with oxadiazole () reduces planarity, altering interaction with enzymes like acetylcholinesterase .

Anticancer Activity

- Compound 154 (): Demonstrated potent activity against A549 lung cancer cells (IC50 = 3.8 μM) with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl and pyrimidinyl groups are critical for this activity .

- N-(4-Methoxyphenyl) Derivatives (): Exhibited moderate anticancer activity (IC50 = 10–50 μM) against breast cancer cell lines, attributed to methoxy-mediated ROS generation .

Enzyme Inhibition

Physicochemical Properties

| Property | Target Compound | (5m) | (22) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 147–149 | 169–170 |

| Yield (%) | Not reported | 86 | 88 |

| LogP (Predicted) | ~3.5 (estimated) | Not reported | 2.8 |

Key Trends : Higher yields (>80%) are achieved in analogs with simpler substituents (e.g., ), while bulkier groups (e.g., naphthyl in ) reduce crystallinity and yield .

Biologische Aktivität

The compound 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by case studies and research findings.

Synthesis

The synthesis of the compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution reactions using chlorobenzene derivatives.

- Attachment of the p-Tolyl Acetamide : This is accomplished through coupling reactions facilitated by palladium catalysts.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial efficacy. For instance, studies have shown that compounds similar to this triazole derivative demonstrate activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated against fungal strains, showing promising results in inhibiting growth . The specific interactions at the molecular level often involve binding to fungal enzymes essential for ergosterol synthesis.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, related triazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence and position of substituents on the triazole ring significantly influence biological activity. Electron-withdrawing groups like chlorine enhance inhibitory potency against certain enzymes . The following table summarizes key findings related to SAR:

| Compound | Substituent | IC50 (mg) | Activity |

|---|---|---|---|

| 4c | 4-Chlorophenyl | 0.015 ± 0.25 | Strong serine protease inhibitor |

| 4b | 2-Chlorophenyl | 0.197 ± 0.00 | Moderate activity |

| 4e | Para-methyl group | 0.45 ± 0.00 | Significant activity |

| 4f | Meta-chloro group | 0.940 ± 0.50 | Reduced activity |

Case Studies

- Inhibition Studies : A study involving molecular docking indicated that the compound binds effectively to serine protease, demonstrating an IC50 value lower than that of standard drugs like ribavirin .

- In Vivo Studies : Additional research is required to validate these findings in vivo, with preliminary results suggesting potential for development as a therapeutic agent against viral infections.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis of 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves key steps such as cyclization of thiourea intermediates and S-alkylation reactions. To optimize yield:

- Cyclization Conditions : Use refluxing ethanol or dioxane with triethylamine as a base to facilitate 1,2,4-triazole ring formation .

- S-Alkylation : Employ potassium carbonate in acetone to promote nucleophilic substitution between triazole-thiol intermediates and chloroacetamide derivatives. Reaction times of 4–5 hours at room temperature are typical .

- Purification : Recrystallize from ethanol-DMF mixtures to remove unreacted starting materials and byproducts .

Basic: How can structural characterization be rigorously validated?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm substituent integration and chemical environment. For example, the p-tolyl group’s methyl protons appear as a singlet at δ ~2.3 ppm, while the acetamide’s NH proton resonates at δ ~10.5 ppm .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, S-H stretch at ~2550 cm⁻¹ for thiol intermediates) .

- LC-MS/Elemental Analysis : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

Basic: What safety protocols are critical during handling?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (P210 hazard code) .

- PPE : Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, wash with soap/water and consult a physician .

- Storage : Keep at 2–8°C in airtight glass containers to prevent degradation .

Basic: What assays are suitable for preliminary biological screening?

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control. IC50 values <10 µM indicate promising activity .

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or matrix metalloproteinases (MMP-9) via spectrophotometric methods .

- Antibacterial Screening : Employ disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Halogen Substitution : The 4-chlorophenyl group enhances anticancer potency by increasing lipophilicity and target binding (e.g., Compound 154: IC50 = 3.8 µM against A549) .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups on the p-tolyl moiety improve metabolic stability .

- Triazole-Thio Linkage : Replacing sulfur with oxygen reduces activity, highlighting the thioether’s role in redox modulation .

Advanced: What computational strategies predict biological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like IL-15 or MMP-9. Prioritize compounds with binding energies < -8 kcal/mol .

- PASS Program : Predict pharmacological profiles (e.g., Pa > 0.7 for "anticancer" or "antimicrobial" activity) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap <4 eV) to assess reactivity .

Advanced: How to resolve contradictions in biological assay data?

- Dose-Response Curves : Confirm IC50 consistency across replicates. Outliers may indicate assay interference (e.g., compound aggregation) .

- Orthogonal Assays : Validate MMP-9 inhibition via both fluorogenic substrate assays and zymography .

- Solubility Testing : Use DLS or nephelometry to rule out false negatives from poor solubility .

Advanced: What mechanistic insights support its anticancer potential?

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation in HepG2 cells .

- Cell Cycle Arrest : Western blotting reveals p21 upregulation and cyclin D1 downregulation, indicating G1-phase arrest .

- Selectivity : Non-cancerous HEK cells show 25-fold lower sensitivity, suggesting tumor-specific targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.